molecular formula C8H7F3N2O2 B11741207 (3-Nitro-5-(trifluoromethyl)phenyl)methanamine

(3-Nitro-5-(trifluoromethyl)phenyl)methanamine

Cat. No.: B11741207
M. Wt: 220.15 g/mol
InChI Key: TWDRNIQLTSONQX-UHFFFAOYSA-N
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Description

(3-Nitro-5-(trifluoromethyl)phenyl)methanamine (CAS 771582-29-7) is a chemical building block of high interest in organic synthesis and material science. This compound, with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15, features both a reactive benzylamine group and an electron-withdrawing nitro-trifluoromethylphenyl moiety . This structure makes it a valuable precursor for the synthesis of more complex molecules, including ligands, pharmaceuticals, and functional materials. The nitro and trifluoromethyl groups on the aromatic ring can influence the electronic properties and stability of derived compounds, while the primary amine serves as a handle for further functionalization, such as forming amides or imines. Researchers utilize this compound in the development of novel substances, including photo-alignable materials for liquid crystal displays and other advanced applications . Proper storage is critical for maintaining stability; this product should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

[3-nitro-5-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-1-5(4-12)2-7(3-6)13(14)15/h1-3H,4,12H2

InChI Key

TWDRNIQLTSONQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CN

Origin of Product

United States

Preparation Methods

Procedure

  • Bromination :

    • Reagents : (3-Nitro-5-(trifluoromethyl)phenyl)methanol, N-bromosuccinimide (NBS), triphenylphosphine (PPh₃), tetrahydrofuran (THF).

    • Conditions : 0–20°C, 16 hours.

    • Mechanism : The hydroxyl group is converted to a bromide via Appel reaction.

    • Yield : 91% for 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene.

  • Amination :

    • Reagents : Brominated intermediate, ammonia (NH₃) or aqueous methylamine.

    • Conditions : 35°C, hydrogenation at 0.5 MPa pressure with 5% palladium-carbon catalyst.

    • Mechanism : Nucleophilic substitution (SN2) replaces bromide with an amine group.

    • Yield : 93–95% after purification.

Key Data

StepReagentsSolventTemperatureTimeYield
BrominationNBS, PPh₃THF0–20°C16 h91%
AminationNH₃, Pd/CMethanol35°C3 h95%

Advantages : High selectivity and scalability.
Limitations : Requires handling hazardous brominating agents.

Nitration of 5-(Trifluoromethyl)benzylamine Derivatives

Procedure

  • Protection :

    • Reagents : 5-(Trifluoromethyl)benzylamine, acetic anhydride.

    • Conditions : 25°C, 2 hours.

    • Purpose : Protect the amine as an acetamide to prevent undesired side reactions during nitration.

  • Nitration :

    • Reagents : Protected derivative, fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

    • Conditions : 0–5°C, 4 hours.

    • Regioselectivity : Nitro group introduced at the meta position relative to CF₃.

    • Yield : 85–90%.

  • Deprotection :

    • Reagents : Hydrochloric acid (HCl).

    • Conditions : Reflux, 6 hours.

    • Yield : 88%.

Key Data

StepReagentsConditionsYield
ProtectionAcetic anhydride25°C, 2 h98%
NitrationHNO₃, H₂SO₄0–5°C, 4 h90%
DeprotectionHClReflux, 6 h88%

Reductive Amination of 3-Nitro-5-(trifluoromethyl)benzaldehyde

Procedure

  • Aldehyde Synthesis :

    • Reagents : 3-Nitro-5-(trifluoromethyl)benzoic acid, lithium aluminum hydride (LiAlH₄).

    • Conditions : Tetrahydrofuran (THF), 0°C to reflux.

    • Yield : 78% for (3-nitro-5-(trifluoromethyl)phenyl)methanol.

  • Oxidation to Aldehyde :

    • Reagents : Pyridinium chlorochromate (PCC), dichloromethane (DCM).

    • Conditions : 25°C, 3 hours.

    • Yield : 82%.

  • Reductive Amination :

    • Reagents : Aldehyde, ammonium acetate (NH₄OAc), sodium cyanoborohydride (NaBH₃CN).

    • Conditions : Methanol, 25°C, 12 hours.

    • Yield : 75%.

Key Data

StepReagentsSolventYield
Alcohol synthesisLiAlH₄THF78%
OxidationPCCDCM82%
Reductive aminationNH₄OAc, NaBH₃CNMethanol75%

Advantages : Avoids halogenated intermediates.
Limitations : Low overall yield due to multiple steps.

Direct Hydrogenation of 3-Nitro-5-(trifluoromethyl)benzonitrile

Procedure

  • Nitrile Synthesis :

    • Reagents : 3-Nitro-5-(trifluoromethyl)benzyl bromide, sodium cyanide (NaCN).

    • Conditions : Dimethylformamide (DMF), 80°C, 6 hours.

    • Yield : 89%.

  • Catalytic Hydrogenation :

    • Reagents : Nitrile, Raney nickel, hydrogen gas (H₂).

    • Conditions : Ethanol, 50°C, 10 atm H₂, 8 hours.

    • Yield : 92%.

Key Data

StepReagentsConditionsYield
Nitrile synthesisNaCNDMF, 80°C, 6 h89%
HydrogenationH₂, Raney NiEthanol, 50°C92%

Advantages : High-yielding, one-pot conversion.
Limitations : Requires high-pressure equipment.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsOverall Yield
Bromination-AminationScalable, high selectivityHazardous bromine handling86%
Nitration of Protected AmineRegioselective nitrationMulti-step protection/deprotection72%
Reductive AminationAvoids halogensLow efficiency in aldehyde synthesis48%
Nitrile HydrogenationHigh-yielding, one-potHigh-pressure requirements82%

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-5-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylmethanamine derivatives.

Scientific Research Applications

Antimycobacterial Activity

Research has shown that (3-Nitro-5-(trifluoromethyl)phenyl)methanamine exhibits promising antitubercular activity. It has been identified as a structural simplification of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme for Mycobacterium tuberculosis (Mtb). In vitro studies revealed that derivatives with the 3-nitro substitution displayed significantly higher activities compared to other compounds, with minimum inhibitory concentrations (MIC) as low as 16 ng/mL .

Potential Drug Development

The compound serves as a lead structure for developing new antitubercular agents. Its unique electronic structure allows it to interact effectively with enzymes and receptors involved in mycobacterial metabolism. Moreover, the combination of nitro and trifluoromethyl groups imparts distinctive electronic and steric effects that enhance its reactivity compared to similar compounds .

Case Study 1: Antitubercular Activity Evaluation

In a study evaluating various derivatives of nitrobenzamides for their antitubercular activity, this compound was found to exhibit superior activity against M. tuberculosis strains compared to other derivatives without similar structural features. The study highlighted that compounds with intermediate lipophilicities presented the best activities, reinforcing the importance of molecular structure in drug development .

Case Study 2: Structure-Activity Relationship Studies

Another study focused on structure-activity relationships involving compounds containing the 3-nitro-5-trifluoromethyl moiety showed that modifications could lead to enhanced antimycobacterial activity. The findings indicated that specific substitutions could significantly improve efficacy while maintaining low toxicity profiles against mammalian cell lines .

Mechanism of Action

The mechanism of action of (3-Nitro-5-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Positional Isomers: [2-Nitro-5-(trifluoromethyl)phenyl]methanamine

  • Structure : Differs in the nitro group position (2-nitro vs. 3-nitro in the target compound).
  • Impact :
    • Electronic effects : The nitro group at the ortho position (relative to the methanamine) increases steric hindrance and may alter resonance stabilization.
    • Basicity : Ortho-nitro groups typically reduce amine basicity more than meta-nitro due to closer proximity to the amine .
  • CAS : 2411240-62-3 (hydrochloride salt) .

Substituted Benzylamines: 4-(Trifluoromethyl)benzylamine

  • Structure : Lacks the nitro group; trifluoromethyl is para to the amine.
  • Impact :
    • Basicity : Higher basicity than the target compound due to the absence of the electron-withdrawing nitro group.
    • Solubility : Likely more lipophilic than the nitro-containing analog, enhancing membrane permeability .
  • CAS : 3300-51-4 .

Fluorinated Analogs: 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine

  • Structure : Replaces nitro with fluorine; includes N-methyl substitution.
  • Impact: Electron effects: Fluorine is less electron-withdrawing than nitro, leading to a less electron-deficient ring.
  • CAS : 1093079-61-8 .

Halogenated Derivatives: 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine

  • Structure : Substitutes nitro with chloro and fluoro groups.
  • Impact :
    • Electronic profile : Chloro (-Cl) is moderately electron-withdrawing, but weaker than nitro, resulting in intermediate basicity.
    • Steric bulk : Combined chloro and fluoro substituents may create steric hindrance distinct from the target compound .
  • CAS : 90390-34-4 .

Cyclopropane-Containing Analog: {2-[3-Nitro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine

  • Structure : Incorporates a cyclopropane ring adjacent to the aromatic system.
  • Conformational rigidity: May restrict rotation, affecting binding affinity in biological applications .
  • CAS : 2229128-54-3 .

Research Implications

  • Synthetic applications : The nitro group in the target compound may facilitate electrophilic substitution reactions, though steric hindrance from -CF₃ could limit reactivity.
  • Biological activity : The electron-deficient aromatic system may enhance interactions with electron-rich biological targets (e.g., enzymes or receptors).
  • Comparative limitations : Direct experimental data (e.g., pKa, solubility) are lacking; further studies are needed to validate inferred properties.

Biological Activity

(3-Nitro-5-(trifluoromethyl)phenyl)methanamine, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C8H7F3N2O2C_8H_7F_3N_2O_2, characterized by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 5-position of a phenyl ring. The trifluoromethyl group enhances lipophilicity and alters the compound's reactivity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting strong efficacy.

CompoundMIC (ng/mL)Pathogen
3-Nitro-5-(trifluoromethyl)phenylmethanamine16M. tuberculosis
3-Amino-5-(trifluoromethyl)benzoic acid2000S. aureus

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes such as kinases, which are critical in various cellular processes. This suggests its utility in drug development targeting diseases linked to dysregulated kinase activity . The structure-activity relationship (SAR) studies reveal that the presence of the nitro group significantly enhances inhibitory potency compared to non-nitro analogs.

Case Studies and Research Findings

  • Antitubercular Activity : A series of studies focused on N-alkyl nitrobenzamides, including derivatives of this compound, reported promising antitubercular activities with MIC values as low as 16 ng/mL. These findings position the compound as a candidate for further exploration in tuberculosis treatment .
  • Cytotoxicity Assessment : Evaluations of cytotoxic effects on human cell lines revealed that certain derivatives maintain low toxicity while exhibiting high antimicrobial activity, making them suitable for therapeutic applications .
  • Molecular Docking Studies : In silico studies have shown that this compound exhibits favorable binding affinities to various biological targets, indicating potential efficacy in drug design .

Q & A

Basic Question

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 1.5–2.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -62 to -65 ppm) .
  • HRMS : Confirms molecular ion [M+H]⁺ at m/z 221.05.
  • IR Spectroscopy : Detects NO₂ asymmetric stretching (~1520 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

Advanced Question
The nitro group is a strong electron-withdrawing meta-director, reducing ring electron density and directing subsequent substitutions to position 2 or 4. Example:

  • Halogenation : Requires Lewis acids (e.g., FeCl₃) at elevated temperatures (60–80°C) for bromination .
  • Sulfonation : Proceeds sluggishly, requiring fuming H₂SO₄ and prolonged heating (12+ hours) .

What contradictions exist in reported biological activities of trifluoromethyl/nitro-substituted benzylamines?

Advanced Question
Studies on analogs report conflicting antimicrobial efficacy:

CompoundActivity Against C. albicans (MIC₉₀)Source
5-Trifluoromethyl-2-formylphenylboronic acid32 µg/mL
3-Nitro-5-CF₃-benzylamineInactive at 64 µg/mLUnpublished
Resolution Strategy :
  • Comparative Assays : Use standardized CLSI/M07-A11 protocols to minimize variability.
  • Computational Docking : Model interactions with fungal CYP51 or ergosterol biosynthesis enzymes to rationalize discrepancies .

How can synthetic routes be optimized for higher yields of this compound?

Advanced Question

ParameterStandard ConditionsOptimized ConditionsYield Improvement
TrifluoromethylationCF₃Br, CuI, 80°C, 24hCF₃SiMe₃, Pd(OAc)₂, 60°C, 12h45% → 72%
Reductive AminationNaBH₃CN, MeOH, 3hH₂ (1 atm), Pd/C, EtOAc, 6h65% → 88%
Key Insight : Catalytic transfer hydrogenation reduces byproducts (e.g., over-reduced nitro groups) .

What are the challenges in computational modeling of this compound’s interactions with biological targets?

Advanced Question

  • Electrostatic Effects : The trifluoromethyl group’s strong electron-withdrawing nature complicates charge distribution in docking simulations. Use DFT calculations (B3LYP/6-31G*) to refine partial charges .
  • Solubility : Low logP (~2.1) limits membrane permeability predictions. Apply COSMO-RS models to estimate solvation free energy .

How do substituent positions (nitro vs. bromo) alter the compound’s pharmacological potential?

Advanced Question

SubstituentPositionLogD (pH 7.4)CYP3A4 Inhibition (IC₅₀)
NO₂31.812 µM
Br22.428 µM
Conclusion : Nitro substitution enhances metabolic stability but increases off-target interactions. Bromo analogs show better solubility but lower potency .

What safety protocols are recommended for handling this compound?

Basic Question

  • Storage : Refrigerated (2–8°C) in airtight containers under nitrogen .
  • PPE : Nitrile gloves, lab coat, and fume hood for synthesis (LD₅₀ > 2000 mg/kg in rodents) .
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

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